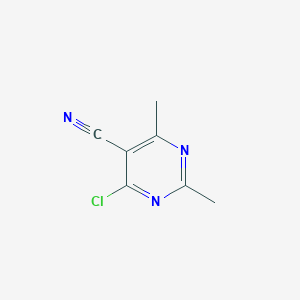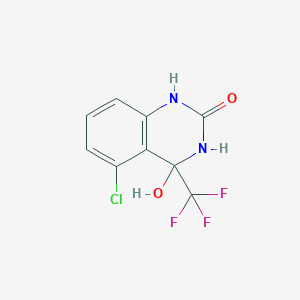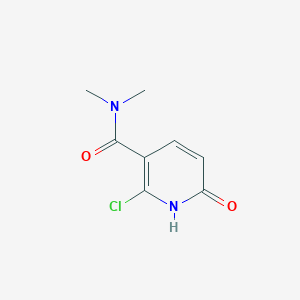
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position, a hydroxy group at the 6-position, and a carboxamide group at the 3-position of the pyridine ring The N,N-dimethyl substitution on the carboxamide group further defines its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in the presence of water. This reaction proceeds under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency of the reaction, reducing reaction times and improving overall yield .
化学反応の分析
Types of Reactions
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group at the 6-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Amidation Reactions: The carboxamide group can undergo amidation reactions with various amines to form new amide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically require the presence of a base and proceed under mild to moderate conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Amidation Reactions: Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and new amide derivatives with different functional groups.
科学的研究の応用
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
2-chloro-4,6-dimethylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-chloro-3-trichloromethylpyridine: A precursor in the synthesis of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide.
5,6-dichloro-N,N-dimethylpyridine-3-carboxamide: Another pyridine derivative with similar functional groups.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the pyridine ring, along with the N,N-dimethyl substitution on the carboxamide group, makes it a versatile compound for various applications.
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
2-chloro-N,N-dimethyl-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)8(13)5-3-4-6(12)10-7(5)9/h3-4H,1-2H3,(H,10,12) |
InChIキー |
WPNXWBCONGOOEW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(NC(=O)C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



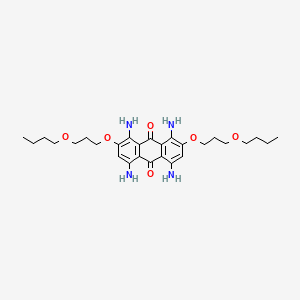
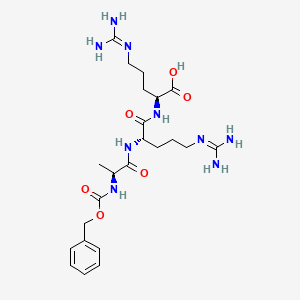

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
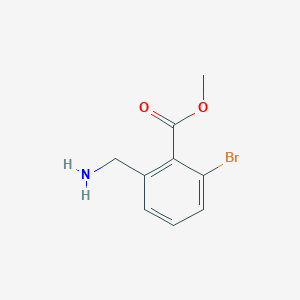
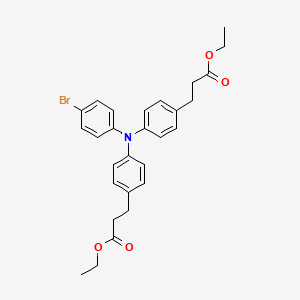
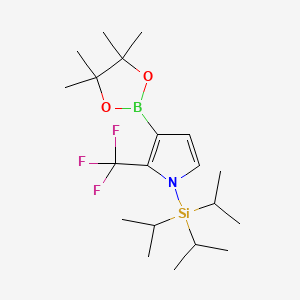

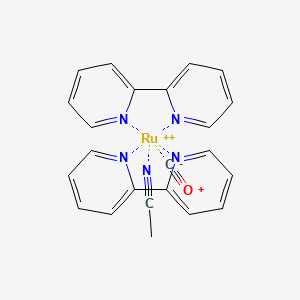
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)

